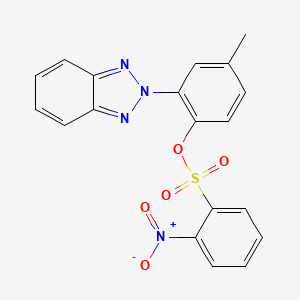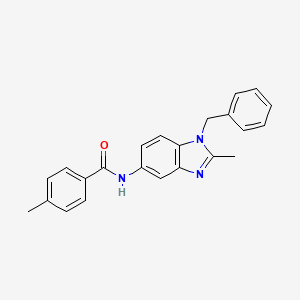![molecular formula C20H15N5O3S B11660296 6-Amino-4-[4-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11660296.png)
6-Amino-4-[4-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-AMINO-4-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a heterocyclic compound that belongs to the pyranopyrazole family. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties
Méthodes De Préparation
The synthesis of 6-AMINO-4-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can be achieved through multi-component reactions (MCRs). One common method involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media without the use of a catalyst . This method is advantageous due to its mild conditions, high yields, and environmentally benign procedure.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the amino and methylsulfanyl groups allows for oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-AMINO-4-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s antimicrobial and antifungal properties make it a candidate for developing new antibiotics or antifungal agents.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications in treating inflammatory diseases.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 6-AMINO-4-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the aromatic rings can engage in π-π stacking interactions. These interactions can disrupt the normal function of microbial cell membranes or enzymes, leading to antimicrobial or antifungal effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-AMINO-4-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE include other pyranopyrazole derivatives, such as:
- 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles
- 1,3,4-thiadiazole derivatives
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and chemical reactivity. The presence of the methylsulfanyl and nitro groups in 6-AMINO-4-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE makes it unique and potentially more versatile in its applications.
Propriétés
Formule moléculaire |
C20H15N5O3S |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
6-amino-4-(4-methylsulfanylphenyl)-3-(4-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H15N5O3S/c1-29-14-8-4-11(5-9-14)16-15(10-21)19(22)28-20-17(16)18(23-24-20)12-2-6-13(7-3-12)25(26)27/h2-9,16H,22H2,1H3,(H,23,24) |
Clé InChI |
DVWFVGUVXFRQJI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11660213.png)

![3-[(3-chlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11660216.png)

![3-chloro-1-(2,3-dimethylphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11660242.png)
![N-(3,4-dimethylphenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11660244.png)
![Methyl 2-{[(4-chloro-2-nitrophenyl)carbonyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11660257.png)
![3-(5-methylthiophen-2-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11660260.png)
![9-{4-[(2-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11660266.png)
![6-[(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11660268.png)
![Tetramethyl 5',5',8'-trimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11660272.png)
![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B11660276.png)
![(6Z)-2-ethyl-5-imino-6-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660279.png)

